PF-06928215

cGAS enzymology biochemical assay substrate-competitive inhibition

PF-06928215 is the definitive tool for substrate-competitive cGAS inhibition. With a KD of 200 nM and IC50 of 4.9 μM under defined ATP/GTP conditions, it is the only inhibitor validated by a high-resolution co-crystal structure (PDB: 6LRC) for active-site studies. Choose PF-06928215 when mechanistic precision is paramount—its lack of cellular permeability eliminates confounding effects, ensuring clean biochemical data. Ideal for FP-based high-throughput screening and rational drug design.

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
Cat. No. B2662554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06928215
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1
InChIKeyWGQGCLHXUPGUSZ-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PF-06928215 for Research: cGAS Inhibitor Biochemical Activity, Purity & Procurement Specifications


PF-06928215 (CAS 2378173-15-8) is a small-molecule inhibitor of cyclic GMP-AMP synthase (cGAS), originally developed by Pfizer. It is a high-affinity, active site-targeting, substrate-competitive inhibitor with a binding affinity (KD) of 200 nM and a biochemical IC50 of 4.9 μM (measured in the presence of 1 mM ATP, 0.3 mM GTP, and 100 nM 45-bp ISD dsDNA) [1]. The compound's structure and binding mode have been validated via high-resolution X-ray crystallography of the human cGAS catalytic domain in complex with PF-06928215 (PDB ID: 6LRC) [2]. As a racemic mixture of the (1R,2S) active enantiomer, PF-06928215 serves as a validated tool compound for studying cGAS enzymology and inhibitor binding mechanisms, though it lacks cellular activity due to limited permeability .

Why PF-06928215 Cannot Be Directly Substituted with Alternative cGAS Inhibitors: A Comparator-Based Assessment


cGAS inhibitors exhibit fundamental mechanistic divergence that precludes generic interchangeability. PF-06928215 is an ATP/GTP substrate-competitive inhibitor that binds directly to the cGAS active site [1]. In contrast, RU.521 occupies the catalytic pocket of cGAS with a distinct binding mode [2], G150 demonstrates species-specific potency with >2,450-fold selectivity for human over mouse cGAS [3], and hydroxychloroquine acts indirectly by binding to DNA and disrupting cGAS-DNA interaction rather than targeting the enzyme itself [4]. These divergent mechanisms translate to non-interchangeable experimental profiles in biochemical assays, cellular systems, and in vivo models. Additionally, PF-06928215 lacks cellular activity entirely—a critical limitation that alternative inhibitors do not share—meaning substitution could yield false-negative results in cell-based experiments or confound interpretation of cGAS pathway studies. Selection among these compounds must therefore be driven by the specific experimental context and the comparator data presented below.

PF-06928215 Comparator Evidence: Quantitative Biochemical, Cellular, and Structural Differentiation


PF-06928215 Biochemical Potency vs. RU.521: ATP/GTP Substrate-Competitive cGAS Inhibition

PF-06928215 exhibits ATP/GTP substrate-competitive inhibition with a biochemical IC50 of 4.9 μM and binding affinity KD of 200 nM [1]. This distinguishes it mechanistically from RU.521, which occupies the catalytic pocket of cGAS with a different binding mode and demonstrates a biochemical IC50 of 0.11 μM against murine cGAS and 2.94 μM against human cGAS . The 2.5-fold difference in human cGAS IC50 (4.9 μM vs. 2.94 μM) reflects the distinct binding modalities of these two inhibitors.

cGAS enzymology biochemical assay substrate-competitive inhibition innate immunity

PF-06928215 Cellular Activity Profile: Complete Absence of Activity vs. RU.521 and G150

PF-06928215 displays no inhibitory potency against dsDNA-induced IFN-β expression in cellular cGAS assays, a limitation attributed to restricted cell permeability and/or competitive displacement by high intracellular ATP/GTP concentrations . In contrast, RU.521 suppresses cGAS activity in dsDNA-stimulated RAW macrophages with an IC50 of 0.70 μM and in wild-type human THP-1 cells with an IC50 of approximately 0.80 μM . G150 exhibits inhibitory activity in THP1 cells and primary human macrophages . This stark contrast in cellular efficacy represents a critical selection criterion.

cellular cGAS assay IFN-β expression cell permeability THP-1 cells

PF-06928215 Binding Affinity and Structural Validation: KD 200 nM with High-Resolution Co-Crystal Structure

PF-06928215 binds to the cGAS active site with a KD of 200 nM, as determined by fluorescence polarization assay [1]. Its binding mode has been definitively characterized via a high-resolution X-ray co-crystal structure of the human cGAS catalytic domain in complex with PF-06928215 (PDB ID: 6LRC, resolution 1.831 Å) [2]. This structural data reveals that the pyrazolopyrimidine core of PF-06928215 is sandwiched between the guanidinium group of Arg376 and the aromatic ring of Tyr436, mimicking nucleobase interactions at the active site [3]. While RU.521 exhibits a higher binding affinity (Kd = 36.2 nM for the cGAS/dsDNA complex) , PF-06928215 offers the distinct advantage of a publicly available, high-resolution co-crystal structure suitable for molecular docking and structure-based drug design.

cGAS structural biology X-ray crystallography binding affinity active site occupancy

PF-06928215 Selectivity Profile vs. Hydroxychloroquine: Direct Enzyme Inhibition vs. DNA-Binding Mechanism

PF-06928215 directly targets the cGAS active site as a substrate-competitive inhibitor, binding specifically to the nucleotide-binding pocket with a KD of 200 nM [1]. In contrast, hydroxychloroquine inhibits cGAS indirectly by binding to double-stranded DNA and disrupting cGAS-DNA complex formation, with an IC50 of 25 μM for IFN-β inhibition . Other antimalarial drugs in this class exhibit IC50 values in the low micromolar range (7–23 μM) [2]. This mechanistic divergence means PF-06928215 selectively inhibits cGAS enzymatic activity without perturbing DNA binding or other DNA-sensing pathways, whereas hydroxychloroquine non-specifically disrupts multiple nucleic acid-protein interactions.

cGAS inhibition mechanism substrate-competitive DNA-binding inhibitor selectivity

PF-06928215 Application Scenarios: Evidence-Driven Research Use Cases for Procurement


In Vitro Biochemical cGAS Enzymology and Substrate Competition Studies

PF-06928215 is optimal for biochemical assays requiring ATP/GTP substrate-competitive inhibition of purified cGAS. Its IC50 of 4.9 μM and KD of 200 nM under defined ATP/GTP concentrations (1 mM ATP, 0.3 mM GTP, 100 nM 45-bp ISD) enable quantitative studies of nucleotide substrate competition at the cGAS active site [1]. This application is supported by the compound's validated substrate-competitive mechanism and is unsuitable for RU.521 (catalytic pocket occupancy) or G150 (species-selective) [2].

Structural Biology and Structure-Based Drug Design Using Validated Co-Crystal Template

PF-06928215 serves as a validated structural template for cGAS inhibitor development due to the availability of its high-resolution co-crystal structure with human cGAS catalytic domain (PDB ID: 6LRC, 1.831 Å) [1]. The structure reveals precise active-site interactions between the pyrazolopyrimidine core and key residues Arg376 and Tyr436 [2]. This structural data enables molecular docking, virtual screening campaigns, and rational design of next-generation cGAS inhibitors with improved potency or permeability [3].

cGAS Druggability Validation and High-Throughput Screening Assay Development

PF-06928215 was discovered using a novel fluorescence polarization (FP) assay that employs Cy5-labelled cGAMP and a high-affinity monoclonal antibody specifically recognizing cGAMP without cross-reactivity to cAMP, cGMP, ATP, or GTP [1]. This validated FP assay platform, enabled by PF-06928215 as a reference inhibitor, supports high-throughput screening campaigns for identifying and optimizing next-generation cGAS inhibitors [2].

cGAS Pathway Validation in In Vivo Disease Models (Species-Appropriate Context)

PF-06928215 has been employed in in vivo studies to validate cGAS pathway involvement in disease models. It attenuates cGAS-STING-mediated cardiac dysfunction in Akt2/AMPK double-knockout mice [1] and reduces IL-17 levels and skin inflammation in preclinical autoimmune models upon oral administration [2]. Note that PF-06928215's species selectivity profile is less well-characterized than G150's extreme human/mouse divergence (IC50 = 10.2 nM vs. >25 μM, >2,450-fold selectivity) [3], and its lack of cellular activity precludes ex vivo validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06928215

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.